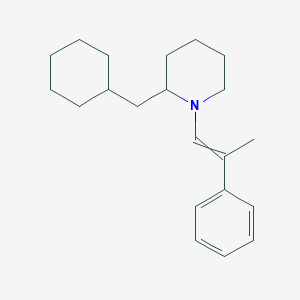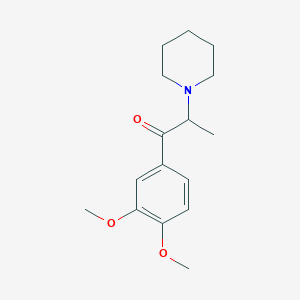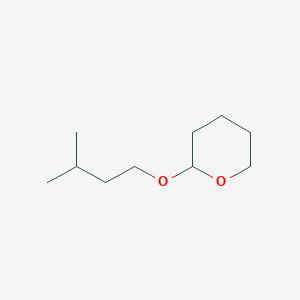
2H-Pyran, tetrahydro-2-(3-methylbutoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with 3-methylbutanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the pyran ring and the 3-methylbutoxy group.
Another approach involves the use of 3,4-dihydropyran as a starting material. This compound can undergo a nucleophilic substitution reaction with 3-methylbutanol, again in the presence of an acid catalyst, to yield the desired product. The reaction conditions for this method are similar to those used in the first approach, with the reaction typically being carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- may involve large-scale batch or continuous processes The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of starting materials
化学反应分析
Types of Reactions
2H-Pyran, tetrahydro-2-(3-methylbutoxy)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically occur under mild conditions and result in the formation of reduced derivatives of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, with common nucleophiles such as halides or alkoxides. These reactions typically occur under basic conditions and result in the formation of substituted derivatives of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives such as aldehydes or carboxylic acids, while reduction reactions may yield reduced derivatives such as alcohols. Substitution reactions may yield substituted derivatives with different functional groups attached to the pyran ring.
科学研究应用
2H-Pyran, tetrahydro-2-(3-methylbutoxy)- has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structural properties make it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: In biology, the compound is used as a probe to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for studying biological processes at the molecular level.
Medicine: In medicine, the compound has potential applications as a drug candidate. Its unique structural properties and ability to interact with biological targets make it a promising candidate for the development of new therapeutic agents.
Industry: In industry, the compound is used as a precursor for the synthesis of various industrial chemicals. Its ability to undergo various chemical reactions makes it a valuable starting material for the production of a wide range of products.
作用机制
The mechanism of action of 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and nucleic acids, which can modulate their activity and function. The specific molecular targets and pathways involved depend on the specific application of the compound.
For example, in biological applications, the compound may interact with enzymes or receptors to modulate their activity. In medicinal applications, the compound may interact with specific biological targets to exert its therapeutic effects. The exact mechanism of action is still under investigation and may vary depending on the specific context in which the compound is used.
相似化合物的比较
2H-Pyran, tetrahydro-2-(3-methylbutoxy)- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2H-Pyran, tetrahydro-2-methyl-: This compound has a similar pyran ring structure but with a methyl group instead of a 3-methylbutoxy group. The presence of the 3-methylbutoxy group in 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- imparts different chemical and physical properties to the compound.
2H-Pyran, 2-butoxytetrahydro-: This compound has a butoxy group instead of a 3-methylbutoxy group. The different substituents on the pyran ring result in different reactivity and applications for the compound.
Tetrahydropyran: This compound is the parent structure of 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- and lacks any substituents on the pyran ring. The presence of the 3-methylbutoxy group in 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- imparts unique properties to the compound that are not present in tetrahydropyran.
属性
CAS 编号 |
60564-80-9 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
2-(3-methylbutoxy)oxane |
InChI |
InChI=1S/C10H20O2/c1-9(2)6-8-12-10-5-3-4-7-11-10/h9-10H,3-8H2,1-2H3 |
InChI 键 |
DHDKLGMTNBVEIS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC1CCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)
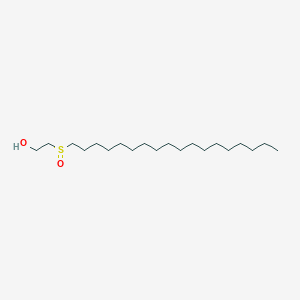



![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
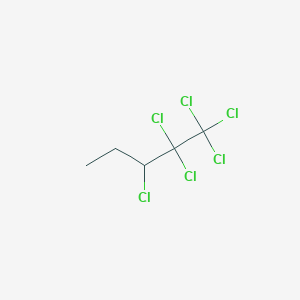
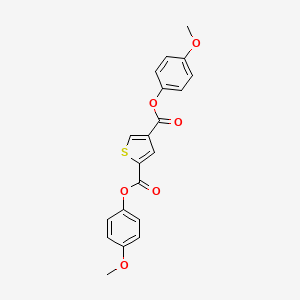

![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
